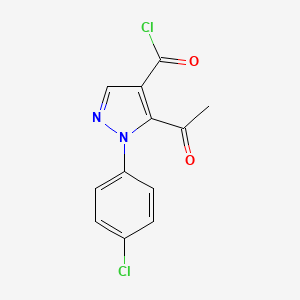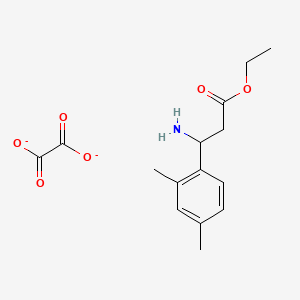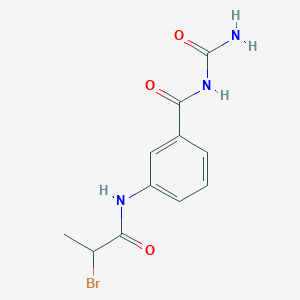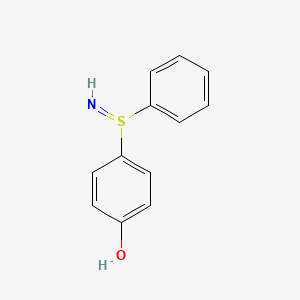![molecular formula C18H29N2O10- B14230796 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate CAS No. 524675-36-3](/img/structure/B14230796.png)
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate is a complex organic compound featuring a diazo group and a crown ether moiety
Métodos De Preparación
The synthesis of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate typically involves the reaction of a diazo compound with a crown ether derivative. The reaction conditions often require the use of a base to deprotonate the diazo compound, facilitating its nucleophilic attack on the crown ether. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a ketone or carboxylic acid.
Reduction: Reduction of the diazo group can yield an amine or hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Aplicaciones Científicas De Investigación
2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate has several scientific research applications:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a photodynamic therapy agent due to its ability to generate reactive oxygen species upon irradiation.
Mecanismo De Acción
The mechanism of action of 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate involves the generation of reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar compounds to 2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate include other diazo compounds and crown ether derivatives. For example:
2-Diazo-1-(4-hydroxyphenyl)ethanone: A versatile photochemical and synthetic reagent used in similar applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane:
Propiedades
Número CAS |
524675-36-3 |
|---|---|
Fórmula molecular |
C18H29N2O10- |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
2-diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate |
InChI |
InChI=1S/C18H30N2O10/c1-2-14(30-18(23)16(20-19)17(21)22)15-13-28-10-9-26-6-5-24-3-4-25-7-8-27-11-12-29-15/h14-15H,2-13H2,1H3,(H,21,22)/p-1 |
Clave InChI |
VPXPEIXKIIGZDO-UHFFFAOYSA-M |
SMILES canónico |
CCC(C1COCCOCCOCCOCCOCCO1)OC(=O)C(=[N+]=[N-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)

![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)



